Diphenyliodonium-2-carboxylate

Overview

Description

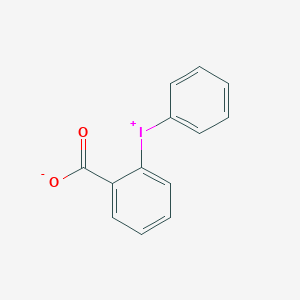

Diphenyliodonium-2-carboxylate is a hypervalent iodine compound with the molecular formula C₁₃H₁₁IO₃ It is known for its unique structure, which includes an iodine atom bonded to two phenyl groups and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium-2-carboxylate can be synthesized through the oxidation of o-iodobenzoic acid using potassium persulfate in the presence of sulfuric acid. The reaction involves cooling the mixture in an ice bath to control the exothermic reaction and ensure an even suspension. The product is then precipitated using methylene chloride and ammonium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Benzyne Generation

- From Anthranilic Acid : DIPC can generate benzyne when reacted with anthranilic acid .

- Aprotic Generation : DIPC facilitates the aprotic generation of benzyne .

Reactions with αβ-Unsaturated Aldehydes

- Formation of Flav-3-ene : The reaction of benzyne, generated from DIPC, with cinnamaldehyde results in the formation of flav-3-ene .

- Derivatives of 2H-chromen : Reactions with other αβ-unsaturated aldehydes result in the formation of derivatives of 2H-chromen .

Copper(II)-Catalyzed Reactions

- Ortho-Substituted Benzoic Acids : DIPC reacts in copper ion-catalyzed condensations with nucleophiles to yield ortho-substituted benzoic acids . These reactions typically occur at temperatures between 80-100 °C .

- Reaction with Anilines : Copper(II)-catalyzed reactions of DIPC with anilines produce ortho-substituted benzoic acids . Examples include the production of N-anthranilic acid, N-methyl-N-phenylanthranilic acid, and other derivatives .

Photoinitiation

- Free Radical Photopolymerizations : DIPC serves as a photoinitiator in various polymerization reactions, particularly in free-radical photopolymerizations . Upon exposure to light, DIPC undergoes photolysis, generating reactive species like iodine radicals that initiate the polymerization process.

- UV-Curable Coatings and Adhesives : DIPC is an effective photoinitiator in UV-curable coatings and adhesives, enhancing the curing process and improving the final product's durability .

Photolysis

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

DPI-2-COOH is primarily utilized as a reagent for the formation of carbon-iodine bonds in organic synthesis. It serves as an efficient source of iodonium ions, which are crucial for electrophilic aromatic substitutions and nucleophilic reactions. The compound has been shown to facilitate the generation of benzyne intermediates when subjected to heat or UV irradiation, making it valuable in synthesizing complex organic molecules .

Table 1: Key Reactions Involving DPI-2-COOH

Photochemistry

Photoacid Generator (PAG)

DPI-2-COOH acts as a photoacid generator, which upon exposure to UV light, undergoes photolysis to release acidic species. This property is exploited in the development of photoresponsive materials, where the generated acid can trigger further chemical reactions or alter the physical properties of the surrounding environment .

Case Study: Light-Triggered Rheological Changes

In a study involving cationic surfactants and DPI-2-COOH, researchers observed that UV irradiation led to significant changes in viscosity due to the photolytic decomposition of the PAG. This demonstrated its potential applications in smart materials that respond dynamically to light stimuli .

Biological Applications

Role in Biochemical Studies

DPI-2-COOH is also employed in biochemical research to investigate the role of iodine in biological systems. Its ability to modulate oxidative stress pathways is being explored for potential therapeutic applications. At low doses, it enhances cellular antioxidant defenses, while higher doses can induce oxidative damage.

Table 2: Biological Effects of DPI-2-COOH

| Dosage Level | Effect on Cells | Reference |

|---|---|---|

| Low Dose | Enhances antioxidant defenses | |

| High Dose | Induces oxidative damage and cell death |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, DPI-2-COOH is used in the production of specialty chemicals and materials due to its unique reactivity and stability. Its synthesis typically involves reactions between iodobenzene and benzoic acid under controlled conditions, ensuring high yields and purity.

Mechanism of Action

The mechanism of action of diphenyliodonium-2-carboxylate involves the generation of benzyne intermediates through decarboxylation at high temperatures. These intermediates are highly reactive and can participate in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the benzyne intermediates.

Comparison with Similar Compounds

Phenylbenziodoxole: Another hypervalent iodine compound that generates benzyne intermediates.

Diphenyliodonium chloride: Similar in structure but lacks the carboxylate group.

Uniqueness: Diphenyliodonium-2-carboxylate is unique due to its ability to generate benzyne intermediates under mild conditions, making it a valuable reagent in organic synthesis. The presence of the carboxylate group also enhances its reactivity and versatility compared to other iodonium salts .

Q & A

Basic Questions

Q. What are the primary synthetic applications of Diphenyliodonium-2-carboxylate in organic chemistry?

this compound is widely used as a precursor for generating benzyne, a highly reactive intermediate in cycloaddition and aryne chemistry. Under reflux conditions in ethylbenzene, the compound undergoes thermal decomposition to release benzyne, enabling reactions such as [2+2] or [4+2] cycloadditions with dienes or aromatic systems .

Q. What analytical techniques are recommended to confirm benzyne formation from this compound?

Trapping experiments with anthracene or furan derivatives are commonly employed, followed by characterization using nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC). Mass spectrometry can also identify transient intermediates .

Q. What storage conditions ensure the stability of this compound?

The compound should be stored in a sealed container in a cool, dry environment with adequate ventilation. Exposure to oxidizing agents must be avoided to prevent decomposition .

Q. What safety precautions are essential when handling this compound?

Use personal protective equipment (PPE), including gloves and goggles, and conduct experiments in a fume hood. Dispose of waste via institutional hazardous material protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for benzyne generation from this compound?

Key variables include solvent selection (e.g., ethylbenzene vs. mesitylene), reflux duration, and temperature. Systematic optimization using design-of-experiments (DoE) frameworks, coupled with real-time monitoring via spectroscopy, can enhance yield .

Q. How should researchers address discrepancies in reported product yields for aryne-mediated reactions?

Investigate variables such as solvent purity, degassing efficiency, and the presence of moisture. Replicate experiments under controlled atmospheres (e.g., inert gas) and employ quantitative analysis (e.g., GC-MS) to identify side products or incomplete decomposition .

Q. What mechanistic insights explain the solvent-dependent reactivity of this compound?

Polar aprotic solvents may stabilize ionic intermediates, while non-polar solvents favor radical pathways. Computational studies (DFT) can model transition states to predict solvent effects on reaction pathways .

Q. How can regioselectivity be controlled in benzyne trapping reactions using this compound?

Introduce directing groups (e.g., electron-withdrawing substituents) on substrates or modulate electronic environments through Lewis acid catalysts. Competitive trapping experiments and kinetic studies can validate selectivity .

Q. What experimental evidence supports the intermediacy of benzyne in this compound decompositions?

Trapping with isotopically labeled dienes and subsequent characterization via X-ray crystallography or HRMS confirms benzyne formation. Contrast with alternative mechanisms (e.g., radical pathways) using ESR spectroscopy .

Q. How does the purity of this compound impact its reactivity in multi-step syntheses?

Impurities (e.g., residual iodobenzene) can act as inhibitors or catalysts. Purify via recrystallization or column chromatography and validate purity using melting point analysis or elemental analysis .

Q. Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise, cross-reference experimental protocols (e.g., solvent drying methods, heating rates) and employ control reactions to isolate variables .

- Experimental Design : Use orthogonal techniques (e.g., IR spectroscopy for functional group tracking, TLC for reaction progress) to triangulate data and reduce ambiguity .

Properties

IUPAC Name |

2-phenyliodoniobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGVQQXOGHCZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061725 | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488-42-2 | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1488-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodonium-2-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-carboxylatophenyl)phenyliodonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.